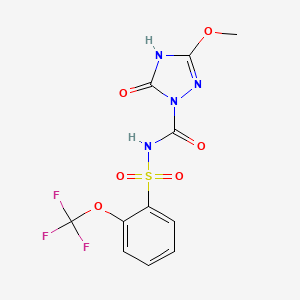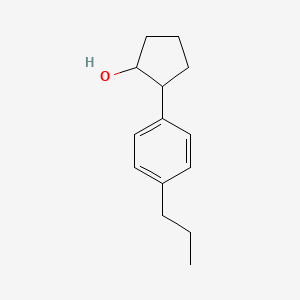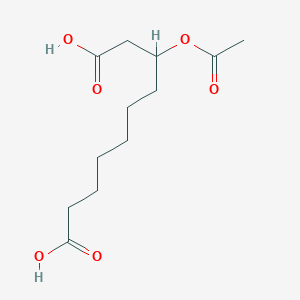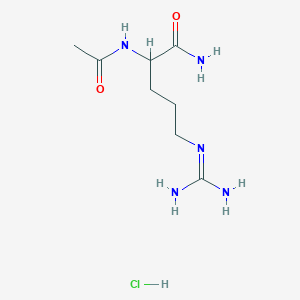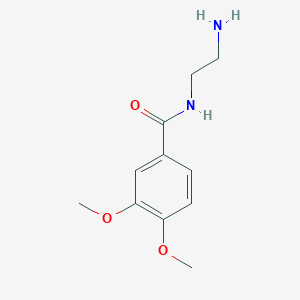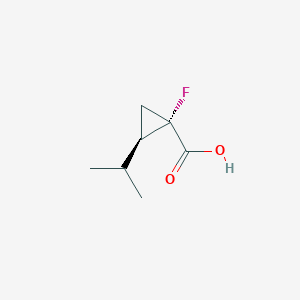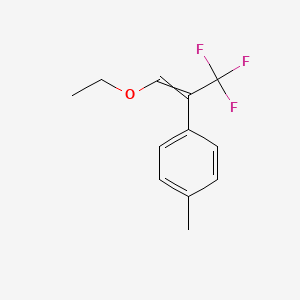
3-(4-(Tert-butyl)phenoxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Tert-butyl)phenoxy)propane-1,2-diol is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a propane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenoxy)propane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the phenol to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Tert-butyl)phenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides and amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
3-(4-(Tert-butyl)phenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-(Tert-butyl)phenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups in the propane-1,2-diol moiety can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the phenoxy group can interact with hydrophobic regions of biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(2-Methoxyethyl)phenoxy)propane-1,2-diol: Similar structure but with a methoxyethyl group instead of tert-butyl.
3-(4-(2-Hydroxyethyl)phenoxy)propane-1,2-diol: Contains a hydroxyethyl group.
3-(4-(2-Chloroethyl)phenoxy)propane-1,2-diol: Contains a chloroethyl group.
Uniqueness
3-(4-(Tert-butyl)phenoxy)propane-1,2-diol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable in specific applications where such properties are desired .
Propiedades
Fórmula molecular |
C13H20O3 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,14-15H,8-9H2,1-3H3 |
Clave InChI |
RQALAXUIVBCOQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


